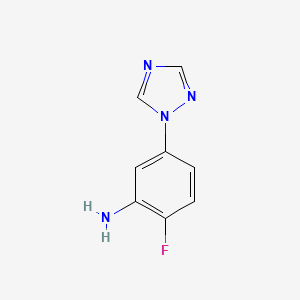

2-Fluoro-5-(1h-1,2,4-triazol-1-yl)aniline

Description

Chemical Structure and Properties

2-Fluoro-5-(1H-1,2,4-triazol-1-yl)aniline (CAS: 1247084-34-9) is a fluorinated aromatic amine featuring a 1,2,4-triazole substituent at the para position relative to the fluorine atom. Its molecular formula is C₈H₇FN₄, with a molecular weight of 178.17 g/mol . The compound’s structure combines the electron-withdrawing effects of fluorine and the heterocyclic reactivity of the 1,2,4-triazole ring, making it a versatile intermediate in medicinal and agrochemical synthesis.

- Coupling reactions between halogenated anilines and triazole derivatives under sealed-tube heating or microwave irradiation .

- Purification via column chromatography and structural confirmation using NMR and mass spectrometry .

Applications

The 1,2,4-triazole moiety is widely recognized for its biological activity, including roles as enzyme inhibitors, herbicides, and antifungal agents . Fluorinated analogs, such as this compound, are often explored for enhanced metabolic stability and bioavailability in drug discovery .

Properties

Molecular Formula |

C8H7FN4 |

|---|---|

Molecular Weight |

178.17 g/mol |

IUPAC Name |

2-fluoro-5-(1,2,4-triazol-1-yl)aniline |

InChI |

InChI=1S/C8H7FN4/c9-7-2-1-6(3-8(7)10)13-5-11-4-12-13/h1-5H,10H2 |

InChI Key |

VCNLIRXUXBLXDU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N2C=NC=N2)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(1H-1,2,4-triazol-1-yl)aniline typically involves the following steps:

Nitration of Fluoroaniline: The starting material, 2-fluoroaniline, is nitrated to form 2-fluoro-5-nitroaniline.

Reduction of Nitro Group: The nitro group in 2-fluoro-5-nitroaniline is reduced to form 2-fluoro-5-aminophenylamine.

Cyclization with Triazole: The 2-fluoro-5-aminophenylamine undergoes cyclization with 1H-1,2,4-triazole under suitable conditions to yield 2-Fluoro-5-(1H-1,2,4-triazol-1-yl)aniline.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity .

Types of Reactions:

Oxidation: 2-Fluoro-5-(1H-1,2,4-triazol-1-yl)aniline can undergo oxidation reactions, typically forming corresponding quinone derivatives.

Reduction: The compound can be reduced under specific conditions to form various reduced derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atom, to form a variety of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Reduced aniline derivatives.

Substitution: Substituted aniline derivatives.

Scientific Research Applications

2-Fluoro-5-(1H-1,2,4-triazol-1-yl)aniline has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with antifungal and antibacterial properties.

Materials Science: The compound is used in the development of advanced materials, including polymers and coordination complexes.

Biological Research: It serves as a probe in biochemical studies to investigate enzyme functions and interactions.

Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(1H-1,2,4-triazol-1-yl)aniline involves its interaction with specific molecular targets:

Molecular Targets: The compound targets enzymes and proteins that contain active sites compatible with the triazole and aniline moieties.

Pathways Involved: It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent biochemical reactions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variation: Halogen and Heterocycle Modifications

The table below highlights key differences between 2-Fluoro-5-(1H-1,2,4-triazol-1-yl)aniline and its closest analogs:

Key Observations:

- Halogen Effects : Fluorine’s electronegativity increases polarity and metabolic stability compared to chlorine, which may enhance lipophilicity .

- Triazole vs. Tetrazole : Tetrazole derivatives (e.g., ) exhibit stronger acidity due to the additional nitrogen, influencing their pharmacokinetic profiles .

- Isomerism : The 1,2,3-triazole analog () has distinct electronic and steric properties compared to the 1,2,4-triazole variant, affecting binding affinity in biological targets .

Biological Activity

2-Fluoro-5-(1H-1,2,4-triazol-1-yl)aniline (CAS Number: 1220630-63-6) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H7FN4

- Molecular Weight : 178.17 g/mol

- Density : 1.43 g/cm³ (predicted)

- Boiling Point : 367.3 °C (predicted)

The biological activity of 2-Fluoro-5-(1H-1,2,4-triazol-1-yl)aniline is primarily attributed to its structural features that allow it to interact with various biological targets. The triazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, which can enhance its interaction with enzymes and receptors.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the triazole moiety have been shown to inhibit the growth of various bacterial strains and fungi. The specific activity of 2-Fluoro-5-(1H-1,2,4-triazol-1-yl)aniline against pathogens remains to be fully elucidated but suggests potential as an antimicrobial agent.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For example, a study demonstrated that triazole-containing compounds could induce apoptosis in cancer cells by disrupting tubulin polymerization, leading to cell cycle arrest in the G2/M phase . This suggests that 2-Fluoro-5-(1H-1,2,4-triazol-1-yl)aniline may also exhibit similar anticancer effects.

Neuroprotective Effects

In silico studies have shown that certain triazole derivatives possess neuroprotective properties by inhibiting neuroinflammation and oxidative stress pathways. For instance, compounds similar to 2-Fluoro-5-(1H-1,2,4-triazol-1-yl)aniline have been reported to block the NF-κB signaling pathway and reduce nitric oxide production in neuronal cells . This indicates a potential for neuroprotective applications in conditions like Alzheimer's disease.

Study on Antimicrobial Activity

A recent investigation assessed the antimicrobial efficacy of various triazole derivatives against a panel of bacteria and fungi. The results indicated that compounds with similar structures to 2-Fluoro-5-(1H-1,2,4-triazol-1-yl)aniline demonstrated significant inhibition zones against pathogens such as Staphylococcus aureus and Candida albicans. The study concluded that modifications at the aniline position could enhance activity further.

Study on Anticancer Activity

In a study focusing on anticancer mechanisms, researchers synthesized several anilino-triazole derivatives and evaluated their effects on human cancer cell lines. Results showed that one derivative exhibited an IC50 value of 15 µM against breast cancer cells while inducing apoptosis through caspase activation . This suggests a promising pathway for further development of 2-Fluoro-5-(1H-1,2,4-triazol-1-yl)aniline as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.